BENGHE Foundational & Exploratory

Check Availability & Pricing

Fenbutatin Oxide: A Technical Guide to
Metabolism and Biotransformation in Animals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Fenbutatin oxide

Cat. No.: B1672490

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenbutatin oxide, an organotin compound, has been utilized as a non-systemic acaricide with
contact and stomach action for the control of a wide range of phytophagous mites.[1][2] Its
efficacy in agricultural applications necessitates a thorough understanding of its metabolic fate
in animal systems to assess potential risks to non-target organisms, including mammals, and to
establish safe residue limits in food products. This technical guide provides an in-depth
overview of the absorption, distribution, metabolism, and excretion (ADME) of fenbutatin
oxide in various animal models, supported by quantitative data, detailed experimental
protocols, and visual diagrams of key processes. The primary mechanism of action is
suspected to be the inhibition of mitochondrial ATP synthase, thereby disrupting oxidative
phosphorylation.[2][3]

Absorption, Distribution, and Excretion (ADME)

Studies in laboratory animals, primarily rats, indicate that fenbutatin oxide is poorly absorbed
from the gastrointestinal tract following oral administration.[4][5] The vast majority of the
administered dose is excreted rapidly, predominantly in the feces as the unchanged parent
compound.

In a study with 11°Sn-labelled fenbutatin oxide fed to rats, 80-90% of the administered
radioactivity was excreted in the feces following multiple doses.[4][6] Urinary excretion was
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minimal, accounting for less than 1% of the administered dose.[4] The gastrointestinal tract
contained diminishing percentages of the administered tin-119 over time, with approximately
30%, 15%, and 5% remaining after 1, 3, and 6 days of dosing, respectively.[4]

Pharmacokinetic studies in Crl:CD BR rats using 11°™Sn-labelled fenbutatin oxide further
confirmed these findings across different dosing regimens. Excretion was almost complete
within 72 hours.[4] While absorption is low, detectable residues were found in various tissues,
with the highest concentrations typically observed in the liver, kidneys, and fat.[4][6] Notably, no
detectable levels of 119Sn were found in brain or bone tissue.[4][6]

Table 1: Excretion of Fenbutatin Oxide in Rats (5-7 Days
Post-Administration)

Percentage of
Route Dose Regimen  Administered Animal Model Reference
Dose

Single Low Dose
Feces 83-100% Crl:CD BR Rats [4]
(20 mg/kg bw)

Single High Dose
Feces 83-100% Crl:CD BR Rats [4]
(500 mg/kg bw)

Repeated Low

Feces Dose (10 mg/kg 83-100% Crl:CD BR Rats [4]
bw)
_ All Dose
Urine ) <1% Crl:CD BR Rats [4]
Regimens

Table 2: Tissue Distribution of *9Sn Residues in Rats
Following Oral Administration of Fenbutatin Oxide
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Concentration

Tissue Animal Model Reference
Range (mgl/kg)

Liver 0.015 - 0.09 Rats [41[6]

Kidneys 0.015 - 0.055 Rats [41[6]

Fat <0.01-0.065 Rats [4]16]

Brain Not Detected Rats [41[6]

Bone Not Detected Rats [4][6]

Biotransformation and Metabolic Pathways

Despite its poor absorption, a fraction of fenbutatin oxide undergoes biotransformation in
animals. The majority of the ingested compound, however, is excreted unchanged in the feces.
[4] Metabolic studies in rats have identified two primary metabolites resulting from the cleavage
and subsequent hydroxylation of the parent molecule.

The major metabolites identified in the feces of rats are:
¢ [3,B-dimethylphenethylstannoic acid (SD 33608)[4][6]

o 1,3-dihydroxy-1,1,3,3-tetrakis(2-methyl-2-phenylpropyl)-distannoxane (IN-CG200), which has
also been referred to as dihydroxy-bis-(2-methyl-2-phenylpropyl) stannane.[3][4][6]

The metabolic process involves the hydrolysis of one of the tin-carbon bonds, followed by
oxidation. While the specific enzymatic pathways have not been fully elucidated in the available
literature, such oxidative reactions in xenobiotics are typically mediated by the cytochrome
P450 (CYP) enzyme system.[7][8]

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://inchem.org/documents/jmpr/jmpmono/v92pr10.htm
https://www.inchem.org/documents/jmpr/jmpmono/v077pr28.htm
https://inchem.org/documents/jmpr/jmpmono/v92pr10.htm
https://www.inchem.org/documents/jmpr/jmpmono/v077pr28.htm
https://inchem.org/documents/jmpr/jmpmono/v92pr10.htm
https://www.inchem.org/documents/jmpr/jmpmono/v077pr28.htm
https://inchem.org/documents/jmpr/jmpmono/v92pr10.htm
https://www.inchem.org/documents/jmpr/jmpmono/v077pr28.htm
https://inchem.org/documents/jmpr/jmpmono/v92pr10.htm
https://www.inchem.org/documents/jmpr/jmpmono/v077pr28.htm
https://www.benchchem.com/product/b1672490?utm_src=pdf-body
https://inchem.org/documents/jmpr/jmpmono/v92pr10.htm
https://inchem.org/documents/jmpr/jmpmono/v92pr10.htm
https://www.inchem.org/documents/jmpr/jmpmono/v077pr28.htm
https://nepis.epa.gov/Exe/ZyPURL.cgi?Dockey=91024T5S.TXT
https://inchem.org/documents/jmpr/jmpmono/v92pr10.htm
https://www.inchem.org/documents/jmpr/jmpmono/v077pr28.htm
https://www.mdpi.com/2077-0472/12/1/53
https://pmc.ncbi.nlm.nih.gov/articles/PMC6519473/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1672490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

IN-CG200
{1,3-dihydroxy-1,1,3,3-tetrakis
(2-methyl-2-phenylpropyl)-distannoxane}

Fenbutatin Oxide —FW SD 33608
{bis[tris(2-methyl-2-phenylpropyl)tin] oxide} {B,B-dimethylphenethylstannoic acid}
Fecal Excretion Excreted Unchanged
(Major Pathway, >90%)

Hydrolysis/Hydroxylation

Click to download full resolution via product page

Caption: Metabolic pathway of Fenbutatin Oxide in rats.

Experimental Protocols

The characterization of fenbutatin oxide's metabolic fate has been accomplished through
various in vivo studies, primarily in rats. Below are summaries of typical experimental
methodologies employed.

In Vivo Metabolism and Excretion Study (Rat Model)

o Test System: Crl:CD BR rats are a commonly used strain.[4] Studies often include both male
and female animals to assess for sex-specific differences.

» Test Substance: Fenbutatin oxide, often radiolabeled with a tin isotope such as 11°Sn or
19mgn, to facilitate tracing and quantification in biological matrices.[4][6]

e Dosing Regimens:

o Single Low Dose: A single oral gavage dose, for example, at 10 mg/kg body weight, to
assess pharmacokinetics under non-saturating conditions.[4]

o Single High Dose: A single oral gavage dose, for example, at 500 mg/kg body weight, to
investigate potential saturation of metabolic or excretory pathways.[4]
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o Repeated Dosing: Daily administration of unlabeled fenbutatin oxide for a period (e.g., 14
days) followed by a single dose of the radiolabeled compound to evaluate potential for

bioaccumulation or enzyme induction.[4]

e Sample Collection:

o Urine and feces are collected at regular intervals (e.g., every 24 hours) for up to 7 days

post-dosing.[4]

o At the end of the study period, animals are euthanized, and various tissues (liver, kidneys,
fat, muscle, brain, bone) are collected for residue analysis.[4]

e Analytical Methods:

o Quantification: Total radioactivity in samples (urine, feces, tissues) is determined using
techniques like liquid scintillation counting.

o Metabolite Profiling: Fecal extracts are analyzed to separate and identify metabolites. A
common technique cited in early studies is Thin-Layer Chromatography (TLC), where the
migration of radioactive spots is compared to that of reference standards for the parent
compound and known metabolites.[4]

o Modern Methods: While not detailed in the metabolism-specific search results, modern
analytical methods for fenbutatin oxide residue detection include Gas Chromatography
(GC) with Flame Photometric Detection (FPD) and High-Performance Liquid
Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[9][10][11] These highly
sensitive and specific techniques are crucial for routine monitoring and could be adapted
for advanced metabolite identification.
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Caption: A typical workflow for a fenbutatin oxide metabolism study.

Conclusion

The metabolism of fenbutatin oxide in animals is characterized by very low oral absorption
and rapid fecal excretion. The vast majority of the administered dose is eliminated unchanged.
A small fraction of the compound undergoes biotransformation, primarily through hydrolysis and
oxidation, to form two main metabolites: 3,3-dimethylphenethylstannoic acid (SD 33608) and
1,3-dihydroxy-1,1,3,3-tetrakis(2-methyl-2-phenylpropyl)-distannoxane (IN-CG200). Tissue
residues are generally low and do not indicate significant bioaccumulation in key organs like
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the brain or bone. This metabolic profile, dominated by poor absorption and limited
biotransformation, is a critical factor in the overall toxicological assessment of fenbutatin
oxide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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